molecular formula C17H20N2O3S2 B2750717 N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide CAS No. 1005293-46-8

N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide

Cat. No.: B2750717
CAS No.: 1005293-46-8
M. Wt: 364.48
InChI Key: HBCHCJILVGSRIX-UHFFFAOYSA-N
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Description

N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide is a synthetic organic compound with a molecular formula of C₁₇H₂₀N₂O₃S₂ and a molecular weight of 364.48 g/mol . Its structure features a tetrahydroquinoline core substituted at the 1-position with a 2-methylpropanoyl (isobutyryl) group and at the 6-position with a thiophene-2-sulfonamide moiety. Key physicochemical properties include a logP of 3.2576, indicating moderate lipophilicity, and a polar surface area of 57.491 Ų, suggesting moderate solubility in polar solvents. The compound has 1 hydrogen bond donor and 6 hydrogen bond acceptors, which may influence its pharmacokinetic profile .

Properties

IUPAC Name

N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S2/c1-12(2)17(20)19-9-3-5-13-11-14(7-8-15(13)19)18-24(21,22)16-6-4-10-23-16/h4,6-8,10-12,18H,3,5,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBCHCJILVGSRIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the tetrahydroquinoline core, followed by the introduction of the isobutyryl group and the thiophene-2-sulfonamide moiety. Common reagents used in these reactions include acids, bases, and various organic solvents. The reaction conditions often involve controlled temperatures and specific catalysts to ensure high yields and purity.

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to achieve high efficiency and selectivity.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: For its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: As a potential therapeutic agent for the treatment of various diseases, including neurodegenerative disorders and infectious diseases.

    Industry: In the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural Comparison of Tetrahydroquinoline Derivatives

Compound Name / ID Key Substituents Molecular Formula Key Functional Differences vs. Target Compound Reference
Target Compound 1-(2-methylpropanoyl), 6-(thiophene-2-sulfonamide) C₁₇H₂₀N₂O₃S₂
N-(1-(Piperidin-4-yl)-THQ-6-yl)thiophene-2-carboximidamide Dihydrochloride (70) 1-(piperidin-4-yl), 6-(thiophene-2-carboximidamide), dihydrochloride salt Not reported Carboximidamide vs. sulfonamide; basic piperidine substituent
N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-THIQ-6-sulfonamide 1-(trifluoroacetyl), 6-sulfonamide, fluorophenyl side chain Not reported Trifluoroacetyl group; fluorophenyl substitution
(R)-N-((R)-1-Butyryl-6-(naphthalen-2-ylmethyl)-THQ-4-yl)-2-methylpropane-2-sulfamide (14d) 1-butyryl, 6-(naphthalen-2-ylmethyl), sulfamide Not reported Naphthalene substituent; sulfamide vs. sulfonamide
N-(1-(2-(Methylamino)ethyl)-THQ-6-yl)thiophene-2-carboximidamide 1-(2-(methylamino)ethyl), 6-(thiophene-2-carboximidamide) Not reported Carboximidamide; aminoethyl side chain

Key Observations :

  • Sulfonamide vs. Carboximidamide : The target compound’s sulfonamide group (electron-withdrawing) contrasts with carboximidamide derivatives (e.g., compound 70), which may enhance hydrogen-bonding interactions but reduce metabolic stability .
  • Substituent Effects: The 2-methylpropanoyl group in the target compound provides steric bulk and moderate lipophilicity, whereas analogs like compound 14d incorporate larger aromatic groups (naphthalene) for enhanced target binding .
  • Salt Forms : Compound 70’s dihydrochloride salt improves aqueous solubility compared to the neutral sulfonamide form of the target compound .

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparison

Property Target Compound Compound 70 (Dihydrochloride) Compound 14d Compound from
Molecular Weight 364.48 Not reported Not reported Not reported
logP 3.2576 Likely lower (due to salt) Higher (naphthalene) Higher (trifluoroacetyl)
Polar Surface Area 57.491 Ų Increased (ionized amine) Similar Lower (fluorophenyl)
Solubility Moderate High (salt form) Low (aromatic substituent) Moderate (fluorine effects)

Key Observations :

  • The target compound’s logP (3.2576) balances lipophilicity and solubility, making it suitable for oral bioavailability.

Key Observations :

    Biological Activity

    N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, exploring its mechanisms of action, therapeutic applications, and relevant research findings.

    Chemical Structure and Properties

    The compound features a tetrahydroquinoline core linked to a thiophene sulfonamide moiety. This unique structural combination enhances its solubility and biological activity. The sulfonamide group is particularly significant as it has been associated with various pharmacological effects.

    Research indicates that this compound may exert its biological effects through several mechanisms:

    • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways, similar to other sulfonamide derivatives which target dihydropteroate synthase, a critical enzyme in folate synthesis in bacteria .
    • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains. The sulfonamide moiety is known for its antibacterial effects by mimicking para-aminobenzoic acid (PABA), thereby disrupting folate synthesis in bacteria .

    Biological Activity

    The biological activity of this compound can be summarized as follows:

    Activity Description
    AntimicrobialExhibits activity against Gram-positive and Gram-negative bacteria.
    AnticancerPotential to inhibit cancer cell proliferation through enzyme modulation.
    Anti-inflammatoryMay reduce inflammation through modulation of specific signaling pathways.

    Case Studies

    • Antimicrobial Efficacy : A study demonstrated that compounds similar to this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating potential use in treating bacterial infections .
    • Anticancer Properties : In vitro studies revealed that the compound could inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting key survival pathways. Further research is necessary to elucidate the precise molecular targets involved.

    Pharmacological Profile

    The pharmacological profile of this compound includes:

    • Absorption and Distribution : Limited data are available on the pharmacokinetics; however, compounds with similar structures typically exhibit good absorption profiles.
    • Toxicity : As with many sulfonamides, there is potential for adverse reactions such as allergic responses or gastrointestinal disturbances. Monitoring for side effects is crucial during therapeutic applications .

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